molecular formula C16H10ClN3O4S B3503545 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone

2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone

Cat. No. B3503545
M. Wt: 375.8 g/mol
InChI Key: WJSBWGAWSNZUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, an oxadiazole ring, a thioether linkage, and a nitrophenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. Starting from 4-chlorobenzoic acid, new derivatives can be synthesized in six steps. The process includes esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford the thiadiazole-thiol intermediate. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gives the final sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a 1,3,4-oxadiazole ring, which is a five-membered aromatic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a chlorophenyl group and a nitrophenyl group, both of which are aromatic rings with different substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of its functional groups. The oxadiazole ring, for instance, can participate in various reactions due to its aromatic nature. The chlorophenyl and nitrophenyl groups can also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the chlorophenyl and nitrophenyl groups, for instance, could influence its solubility, melting point, and other physical properties .

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O4S/c17-12-6-4-10(5-7-12)15-18-19-16(24-15)25-9-14(21)11-2-1-3-13(8-11)20(22)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSBWGAWSNZUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone
Reactant of Route 3
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone
Reactant of Route 4
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone
Reactant of Route 5
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone
Reactant of Route 6
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.